1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine
Description
1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine is a piperazine derivative featuring a bicyclo[2.2.1]heptane moiety directly attached to the piperazine nitrogen and an ethylsulfonyl group at the 4-position.
Properties
Molecular Formula |
C13H24N2O2S |
|---|---|
Molecular Weight |
272.41 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C13H24N2O2S/c1-2-18(16,17)15-7-5-14(6-8-15)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 |
InChI Key |
QWYOZARWPQFUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection-Deprotection Strategy
A common approach involves sequential protection of one piperazine nitrogen to direct substitution.
Boc Protection and Norbornyl Alkylation
-
Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield 1-Boc-piperazine.
-
Alkylation : The free nitrogen reacts with 2-bromonorbornane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours:
-
Deprotection : Hydrochloric acid (HCl) in dioxane removes the Boc group, yielding 1-(bicyclo[2.2.1]hept-2-yl)piperazine.
Ethylsulfonylation
The secondary amine undergoes sulfonylation with ethylsulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base:
One-Pot Synthesis via Dual Functionalization
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates sulfonylation by 30% under mild conditions (40°C).
-
Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes for alkylation steps.
Analytical Characterization and Purity Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound features a bicyclic structure fused with a piperazine ring, characterized by the following molecular formula:
- Molecular Formula: C12H18N2O2S
- Molecular Weight: 250.35 g/mol
Synthesis:
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine typically involves:
- Reagents: Bicyclo[2.2.1]hept-2-yl derivatives and piperazine.
- Conditions: Solvents such as dichloromethane or tetrahydrofuran, often employing catalysts like palladium or platinum to facilitate reactions.
Industrial methods may utilize continuous flow reactors for large-scale production, ensuring consistent quality and yield through purification techniques such as recrystallization or chromatography .
Scientific Research Applications
This compound has been investigated for various applications:
Chemistry
- Building Block: This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique bicyclic structure allows for modifications that can lead to novel compounds with distinct properties .
Biology
- Ligand Studies: It is explored for its potential as a ligand in receptor studies, particularly in modulating receptor activities which are crucial for understanding biological pathways .
Medicine
- Therapeutic Properties: Research indicates potential anti-inflammatory and analgesic effects, making it a candidate for developing new pharmaceuticals targeting pain management and inflammation .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with piperazine ring | Potential anti-inflammatory and analgesic properties |
| N-(bicyclo[2.2.1]hept-7-yl)amine | Similar bicyclic structure | Potential receptor modulation activity |
| N-(bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine | Contains methylsulfonyl instead of ethylsulfonyl | Antimicrobial and anticancer properties |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of derivatives of this compound in animal models of inflammation. The results indicated significant reduction in inflammatory markers compared to controls, suggesting its potential utility in developing anti-inflammatory drugs .
Case Study 2: Receptor Modulation
Research involving the compound's interaction with muscarinic receptors demonstrated its ability to modulate receptor activity effectively, indicating possible applications in treating conditions related to cholinergic dysfunction .
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Pharmacological Comparison
*Estimated based on molecular formula.
Key Findings and Implications
Structural Rigidity vs. Flexibility : The bicyclo[2.2.1]heptane moiety in the target compound enhances rigidity compared to linear piperazines (e.g., sulfonamide hybrids) but is less constrained than bridged piperazines (e.g., GBR analogs). This balance may optimize receptor binding without compromising synthetic feasibility .
Synthetic Challenges : Bridged piperazines (32–67% yields) require multi-step syntheses, whereas the target compound’s simpler substitution pattern may allow higher yields, though specific data are lacking .
Biological Activity
1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly its effects on neurotransmitter systems and potential therapeutic applications.
1. Neuropharmacological Effects
Research indicates that this compound may act as an antagonist at certain receptors, particularly those involved in the modulation of neurotransmitters such as oxytocin and vasopressin.
- Oxytocin Receptor Antagonism : The compound has shown potent antagonistic activity against the oxytocin receptor with an IC50 of approximately 8.9 nM, indicating strong selectivity over vasopressin receptors (IC50 values of 370 nM and 570 nM for V1A and V2 receptors, respectively) .
2. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the bicyclic structure and piperazine ring can significantly influence the biological activity of the compound.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased receptor binding affinity |
| Variations in sulfonyl group | Altered selectivity between receptor types |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Uterine Contractions : In vitro and in vivo studies demonstrated that this compound effectively antagonizes oxytocin-induced uterine contractions, providing insights into its potential use in managing conditions associated with dysregulated oxytocin signaling .
- Neurotransmitter Modulation : A study highlighted the compound's ability to modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating mood disorders .
- Toxicological Assessment : Toxicological evaluations have indicated a favorable safety profile at therapeutic doses, which is crucial for further development as a pharmaceutical agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine with high purity?
- Methodology :
- Multi-step synthesis : Begin with functionalization of the bicyclo[2.2.1]heptane core, followed by piperazine ring formation. Sulfonylation using ethylsulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) is critical to avoid side reactions .
- Purification : Use solvent recrystallization (e.g., isopropanol) or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitor purity via HPLC (>95%) or TLC .
- Data : Yield optimization tables for varying solvents (e.g., isopropanol vs. ethanol) and temperatures should be included.
Q. How can the molecular structure of this compound be rigorously characterized?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl proton shifts at δ 1.2–1.5 ppm; bicycloheptane protons as multiplet clusters) .
- X-ray crystallography : Resolve stereochemistry of the bicycloheptane-piperazine junction (critical for biological activity) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected for C₁₃H₂₂N₂O₂S) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in polar (DMSO, water) and nonpolar solvents (hexane). Ethylsulfonyl groups enhance aqueous solubility, but bicycloheptane may reduce it. Use DMSO for stock solutions .
- Stability : Conduct accelerated degradation studies (pH 3–9, 40°C for 48 hrs). Monitor via HPLC for hydrolysis (sulfonyl group) or oxidation (bicycloheptane) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. ethylsulfonyl) or bicycloheptane substituents. Compare IC₅₀ values in target assays (e.g., enzyme inhibition) .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to receptors like serotonin transporters or kinase domains .
- Data : Table comparing IC₅₀ values of analogs against biological targets (e.g., 5-HT receptors, PDE inhibitors).
Q. How can contradictory biological data (e.g., conflicting IC₅₀ values) be resolved?
- Methodology :
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or in-cell western blotting for target engagement .
- Case study : If one study reports nM activity (e.g., 10 nM) and another µM (e.g., 1 µM), test solubility (aggregation?) or metabolite interference .
Q. What experimental design considerations are critical for in vivo studies?
- Pharmacokinetics :
- ADME profiling : Measure oral bioavailability in rodents (Cmax, AUC) and tissue distribution (LC-MS/MS). Bicycloheptane may improve blood-brain barrier penetration .
- Metabolite identification : Use hepatic microsomes + NADPH to identify Phase I metabolites (e.g., sulfonyl oxidation) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
